1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine
Description
Properties
IUPAC Name |
1-[1-[4-(trifluoromethyl)phenyl]cyclopropyl]piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2/c15-14(16,17)12-3-1-11(2-4-12)13(5-6-13)19-9-7-18-8-10-19/h1-4,18H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDZDXCWWDGWOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)C(F)(F)F)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743219 | |
| Record name | 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245649-95-9 | |
| Record name | 1-{1-[4-(Trifluoromethyl)phenyl]cyclopropyl}piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10743219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction, using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Coupling with Piperazine: The final step involves coupling the trifluoromethylphenylcyclopropyl intermediate with piperazine under basic conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts.
Chemical Reactions Analysis
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium or platinum, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H17F3N2
- Molecular Weight : 270.299 g/mol
- Structural Characteristics : The compound features a trifluoromethyl group attached to a phenyl ring and is linked to a cyclopropyl-piperazine moiety, which contributes to its unique pharmacological properties.
Antidepressant Activity
Research indicates that compounds containing piperazine structures are often explored for their potential antidepressant properties. The specific compound has been investigated for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Antiviral Properties
Recent studies have highlighted the potential of piperazine derivatives, including 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, as inhibitors of HIV-1 reverse transcriptase. This enzyme is a crucial target for antiretroviral therapy due to its role in the replication of the virus. The structural modifications provided by the trifluoromethyl group may enhance binding affinity and selectivity towards the target, making it a candidate for further development in HIV treatment strategies .
Drug Development and Synthesis
The compound serves as an important building block in the synthesis of more complex piperazine-based pharmaceuticals. Its unique structure allows for various modifications that can lead to new drugs with improved efficacy and reduced side effects. For instance, it can be used to synthesize derivatives that target specific receptors involved in psychiatric disorders .
Table 1: Summary of Research Findings on Piperazine Derivatives
Mechanism of Action
The mechanism of action of 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The piperazine ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, modulating their activity. Additionally, the compound may interact with neurotransmitter receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogues and their pharmacological profiles:
Key Structural Insights :
- Trifluoromethyl Position : The para-CF₃ group in the target compound vs. meta-CF₃ in 3-TFMPP alters electronic and steric interactions, which could shift receptor subtype selectivity (e.g., 5-HT₁B vs. 5-HT₂) .
Pharmacological and Functional Comparisons
Serotonergic Activity
- 5-HT₁B Agonism: Both 3-TFMPP and the target compound likely act as 5-HT₁B agonists. In rats, 3-TFMPP (25 μg intrathecal) induced antinociception via 5-HT₁B activation, whereas 5-HT₂ agonists (e.g., 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane) increased sympathetic nerve discharge (SND) . The cyclopropane in the target compound may enhance CNS penetration or metabolic stability, but this requires validation .
- Variable Effects : 3-TFMPP and 3-CPP showed inconsistent SND modulation (inhibition or excitation), suggesting context-dependent receptor interactions .
Dopaminergic and Other Targets
- Dopamine D₃ Selectivity: While the target compound lacks direct data, 4-FPP derivatives (e.g., [4-(4-fluorobenzyl)piperazin-1-yl]methanones) demonstrated tyrosine kinase inhibition, highlighting piperazine’s versatility in targeting diverse receptors .
- Synthesis Challenges: The cyclopropane moiety complicates synthesis compared to simpler arylpiperazines. For example, 1-(3-cyanophenyl)piperazine derivatives were synthesized in ~34–45% yields via alkylation , whereas cyclopropane-containing analogues may require additional steps (e.g., ring-closing metathesis) .
Metabolic and Pharmacokinetic Considerations
- Trifluoromethyl Group: The CF₃ group in both the target compound and 3-TFMPP enhances metabolic stability by resisting oxidative degradation, a common issue with non-halogenated arylpiperazines .
- Cyclopropane Stability : Cyclopropane rings are generally metabolically inert but may increase plasma protein binding, affecting bioavailability .
Biological Activity
1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, a compound characterized by its trifluoromethyl group and cyclopropyl-piperazine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C14H17F3N2. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling and proliferation.
Target Proteins
- Cyclin-Dependent Kinase 2 (CDK2) : Similar compounds have been shown to inhibit CDK2, a key regulator of the cell cycle. Inhibition of CDK2 can disrupt the transition from the G1 phase to the S phase, affecting cell proliferation and survival .
- Dopamine Receptors : Piperazine derivatives often exhibit affinity for dopamine receptors, which play crucial roles in neurological functions and could be targeted for psychiatric disorders .
Biological Activity
The compound exhibits diverse biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor cell growth by interfering with cell cycle regulation. In vitro assays have shown significant cytotoxic effects against various cancer cell lines .
- Neuropharmacological Effects : The piperazine moiety is associated with neuroactive properties, potentially making it a candidate for treating neurological disorders .
Case Studies
Several studies have investigated the efficacy of similar piperazine derivatives:
- In Vitro Cytotoxicity : A study demonstrated that compounds structurally similar to this compound exhibited potent cytotoxicity against T-24 cancer cells, leading to cell cycle arrest in the S phase .
- In Vivo Efficacy : Another research highlighted the potential of trifluoromethyl-containing compounds in reducing tumor growth in animal models. The mechanism was linked to the inhibition of specific kinases involved in cancer progression .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics due to its lipophilic nature. The trifluoromethyl group enhances metabolic stability, potentially leading to prolonged activity in vivo.
Comparative Analysis
The following table summarizes key characteristics and activities of this compound compared to other piperazine derivatives:
Q & A
Q. What synthetic methodologies are most effective for preparing 1-(1-(4-(Trifluoromethyl)phenyl)cyclopropyl)piperazine, and how do reaction parameters influence yield?
The synthesis typically involves multi-step reactions, including cyclopropanation and piperazine coupling. For example:
- Cyclopropanation : Use of trifluoromethylphenyl precursors with cyclopropane-forming reagents (e.g., Simmons-Smith conditions or transition-metal catalysis).
- Piperazine Coupling : Nucleophilic substitution or Buchwald-Hartwig amination under inert atmospheres. Solvents like DMF or DCM and bases such as K₂CO₃ are critical for optimizing yields .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Reaction monitoring via TLC (Rf ~0.4–0.6 in 1:2 hexane:ethyl acetate) is essential .
Q. Which analytical techniques are prioritized for structural validation of this compound?
- Spectroscopy : ¹H/¹³C NMR to confirm cyclopropane and piperazine ring integration. Key signals include δ ~1.2–1.8 ppm (cyclopropane protons) and δ ~2.5–3.5 ppm (piperazine CH₂ groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for trifluoromethyl groups .
- Elemental Analysis : Confirms stoichiometry (C, H, N) within ±0.3% deviation .
Q. What in vitro assays are recommended for preliminary biological screening?
- Antiplatelet Activity : Platelet aggregation assays using ADP or collagen as agonists, comparing inhibition rates to reference compounds (e.g., aspirin) .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., MDA-MB-231) to determine IC₅₀ values. Apoptosis markers (caspase-3/7) can validate mechanisms .
- Receptor Binding : Radioligand displacement assays for serotonin (5-HT₁A) or tyrosine kinase receptors, using competitive binding protocols .
Advanced Research Questions
Q. How can molecular docking elucidate interactions with therapeutic targets like 5-HT₁A receptors?
- Target Preparation : Retrieve 5-HT₁A receptor structure (PDB ID: 7E2Z) and prepare via protonation and energy minimization.
- Ligand Preparation : Optimize the compound’s 3D conformation (e.g., using Open Babel) and assign partial charges (AM1-BCC).
- Docking Workflow : Use AutoDock Vina with a grid box centered on the orthosteric site. Analyze binding poses for hydrogen bonds (e.g., piperazine NH with Ser159) and hydrophobic interactions (trifluoromethyl-phenyl with Phe361) .
Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data?
- Validation of Computational Models : Reassess docking parameters (e.g., grid size, flexibility of receptor residues) or switch to hybrid QM/MM methods for better accuracy.
- Experimental Replication : Perform dose-response curves under standardized conditions (e.g., pH 7.4, 37°C) to confirm activity trends. For antiplatelet assays, ensure platelet-rich plasma is freshly isolated to avoid activation artifacts .
Q. How do substituent modifications on the phenyl ring influence pharmacological properties?
- Electron-Withdrawing Groups (e.g., -CF₃) : Enhance metabolic stability and receptor affinity due to reduced π-electron density. Compare with -Cl or -NO₂ analogs via SAR studies .
- Bulkier Substituents : Introduce steric hindrance to modulate selectivity. For example, 3-trifluoromethyl vs. 4-trifluoromethyl positioning alters 5-HT₁A vs. D₂ receptor binding .
- Methodology : Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, followed by comparative IC₅₀ determination in receptor assays .
Q. What experimental designs are critical for assessing stability under physiological conditions?
- Degradation Studies : Incubate the compound in simulated gastric fluid (pH 2) and plasma (37°C) over 24h. Monitor degradation via HPLC and identify metabolites (e.g., piperazine ring oxidation) .
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures. Storage at -20°C in amber vials under argon is recommended for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
